

Alpinumisoflavone: An In-Depth Technical Guide to Preliminary In-Vitro Studies

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Compound of Interest

Compound Name: *Alpinumisoflavone*

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For Researchers, Scientists, and Drug Development Professionals

Alpinumisoflavone (AIF) is a naturally occurring prenylated isoflavonoid that has garnered significant interest in the scientific community.[1][2] Isolated from various plant sources, including *Cudrania tricuspidata* and plants from the Leguminosae family, AIF has demonstrated a wide range of biological activities in preliminary in-vitro studies.[3][4] This technical guide provides a comprehensive overview of these findings, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through signaling pathways.

The prenyl group in **Alpinumisoflavone** enhances its lipophilicity, which is believed to contribute to its increased affinity for cell membranes and, consequently, its enhanced biological effects compared to non-prenylated isoflavonoids.[1][2] In-vitro research has highlighted its potential as an anti-inflammatory, antioxidant, anticancer, and antidiabetic agent.[1][4][5]

Quantitative Data from In-Vitro Studies

The following tables summarize the key quantitative findings from various in-vitro assays investigating the efficacy of **Alpinumisoflavone**.

Table 1: Enzyme Inhibition and Cytotoxic Activities

Biological Target/Activity	Cell Line/Assay System	IC50 / Effect	Reference
α -glucosidase Inhibition	Enzyme Assay	$73.3 \pm 12.9 \mu\text{M}$	[1]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition	Enzyme Assay	$42 \mu\text{M}$	[1]
HER2 Inhibition	Kinase Assay	$2.96 \mu\text{M}$	[6]
VEGFR-2 Inhibition	Kinase Assay	$4.80 \mu\text{M}$	[6]
MMP-9 Inhibition	Gelatinase Assay	$23.00 \mu\text{M}$	[6]
Cytotoxicity	MCF-7 (ER+ Breast Cancer)	$44.92 \pm 1.79\%$ inhibition at $100 \mu\text{M}$	[6]
DPPH Radical Scavenging	Chemical Assay	EC50 of $9.2 \mu\text{M}$	[7]

Table 2: Effects on Gene and Protein Expression

Cell Line	Treatment	Target Gene/Protein	Effect	Reference
Human Dermal Fibroblasts (HDFs)	TNF- α (20 ng/mL) + AIF (25 and 50 μM)	MMP-1	Inhibition of TNF- α -induced increase	[7]
Human Dermal Fibroblasts (HDFs)	TNF- α (20 ng/mL) + AIF (25 and 50 μM)	Procollagen I α 1	Inhibition of TNF- α -induced decrease	[7]
Human Dermal Fibroblasts (HDFs)	TNF- α (20 ng/mL) + AIF (25 and 50 μM)	IL-1 β , IL-6, IL-8	Suppression of TNF- α -induced expression	[7]

Experimental Protocols

This section details the methodologies for key in-vitro experiments cited in the literature.

1. Cell Viability (MTT) Assay

- Objective: To assess the cytotoxic effects of **Alpinumisoflavone** on cancer and normal cell lines.
- Cell Lines: MCF-7 (estrogen-receptor-positive human breast cancer cells) and HDFn (human dermal fibroblast neonatal normal cells).[6]
- Methodology:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of **Alpinumisoflavone** or a vehicle control for 24 to 48 hours. Doxorubicin is often used as a positive control.[8]
 - Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
 - The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

2. Kinase Inhibition Assays

- Objective: To determine the inhibitory activity of **Alpinumisoflavone** against specific kinases involved in angiogenesis.[8]
- Targets: VEGFR-2, HER2, RET, EGFR, and FGFR4.[8]
- Methodology:

- Kinase activity is measured using commercially available kinase assay kits (e.g., Kinase-Glo™ Max).
- The assays are typically performed in a 96-well plate format.
- The kinase, substrate, and ATP are incubated with varying concentrations of **Alpinumisoflavone**.
- The amount of ATP remaining after the kinase reaction is quantified by adding a luciferase-based reagent, which generates a luminescent signal.
- The luminescence is inversely proportional to the kinase activity.
- The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Gene Expression Analysis (qRT-PCR)

- Objective: To quantify the changes in mRNA expression of target genes in response to **Alpinumisoflavone** treatment.
- Cell Line: Human Dermal Fibroblasts (HDFs).^[7]
- Methodology:
 - HDFs are treated with an inflammatory stimulus (e.g., TNF- α) in the presence or absence of **Alpinumisoflavone** for a specified duration (e.g., 4 or 12 hours).^[7]
 - Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
 - The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
 - Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for the target genes (e.g., MMP-1, COL1A1, IL-1 β , IL-6, IL-8) and a reference gene (e.g., GAPDH).

- The relative mRNA expression levels are calculated using the comparative Ct ($\Delta\Delta C_t$) method.

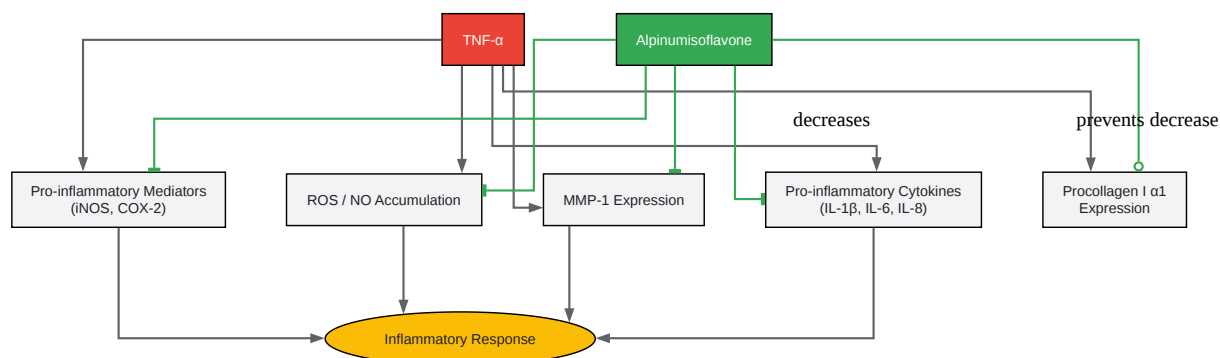
4. Protein Secretion Analysis (ELISA)

- Objective: To measure the concentration of secreted proteins in the cell culture medium.
- Cell Line: Human Dermal Fibroblasts (HDFs).^[7]
- Methodology:
 - The cell culture supernatants from the gene expression experiment are collected.
 - Enzyme-linked immunosorbent assays (ELISAs) are performed using commercially available kits specific for the proteins of interest (e.g., MMP-1, procollagen I $\alpha 1$, IL-1 β , IL-6, IL-8).
 - The assay is performed according to the manufacturer's instructions, which typically involves capturing the protein of interest with a specific antibody, followed by detection with a labeled secondary antibody.
 - The absorbance is measured, and the protein concentration is determined by comparison to a standard curve.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory and Antioxidant Effects in Human Dermal Fibroblasts

In human dermal fibroblasts, **Alpinumisoflavone** has been shown to counteract the inflammatory effects of TNF- α . It achieves this by suppressing the accumulation of reactive oxygen species (ROS) and nitric oxide (NO).^[7] This antioxidant activity is crucial in mitigating the downstream inflammatory cascade. AIF inhibits the TNF- α -induced increase in matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation, and prevents the decrease in procollagen I $\alpha 1$, thereby protecting the extracellular matrix.^[7] Furthermore, it suppresses the expression of pro-inflammatory mediators and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1 β (IL-1 β), IL-6, and IL-8.^[7]

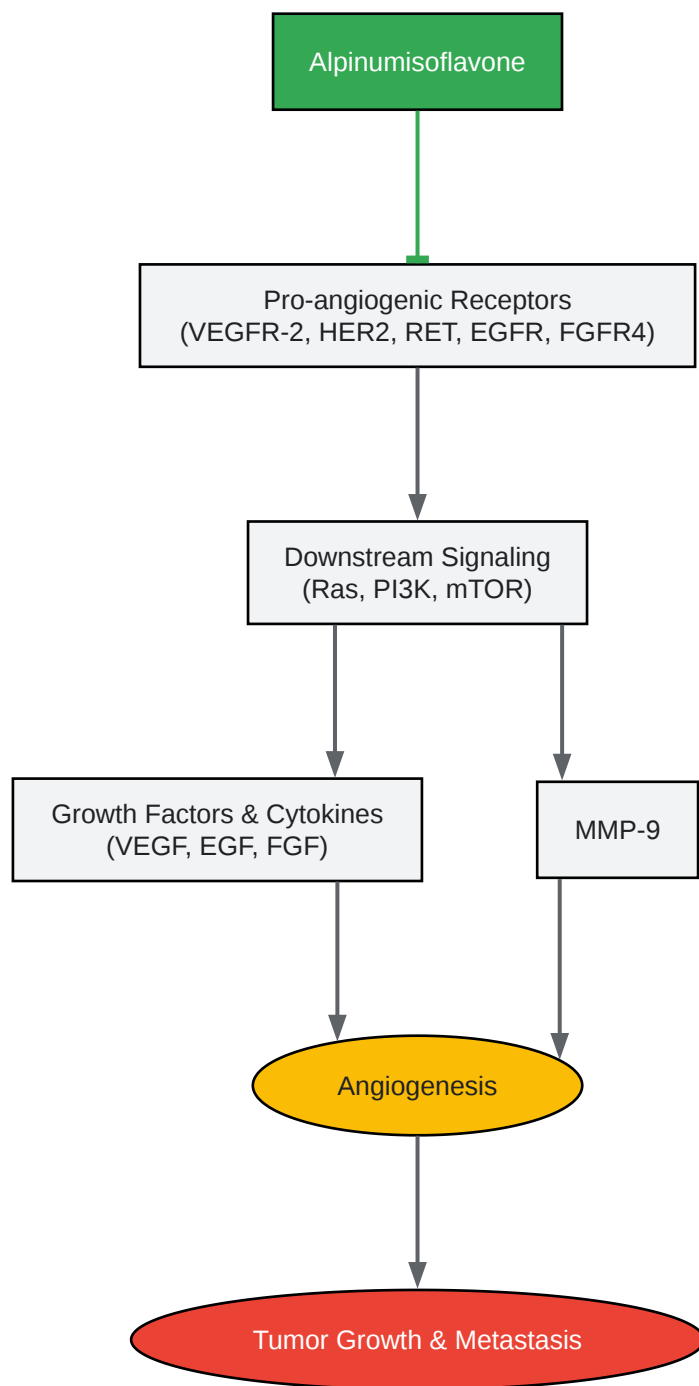


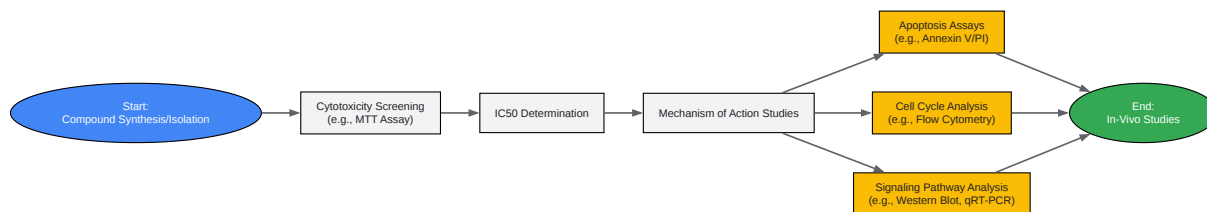
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AIF's anti-inflammatory action against TNF-α.

Anticancer and Anti-angiogenic Mechanisms

Alpinumisoflavone exhibits anticancer properties by targeting key molecules involved in tumor growth and angiogenesis.[8] In-vitro studies have demonstrated its ability to inhibit the growth of estrogen-receptor-positive (ER+) breast cancer cells (MCF-7).[6] This effect is, at least in part, due to its inhibitory action on several receptor tyrosine kinases that are crucial for angiogenesis, including VEGFR-2, HER2, RET, EGFR, and FGFR4.[8] By blocking these signaling pathways, AIF can potentially disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting their growth and metastasis. The proto-oncogenes RET and HER2, for instance, promote angiogenesis through downstream signaling pathways like Ras, PI3K, and mTOR, which in turn increase the release of growth factors and matrix-degrading enzymes like MMP-9.[8] AIF's ability to inhibit these targets underscores its potential as an anti-angiogenic agent.





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